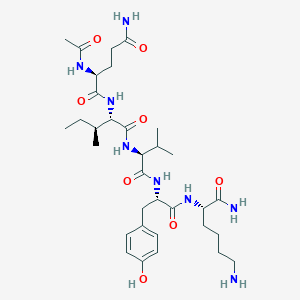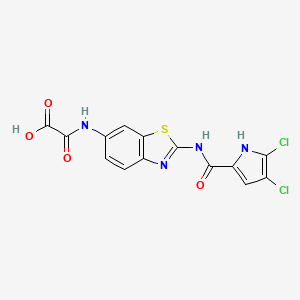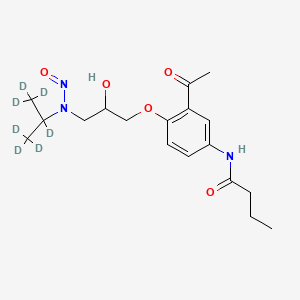
N-Nitroso-Acebutolol-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Nitroso-Acebutolol-d7 is a deuterium-labeled derivative of N-Nitroso-Acebutolol. This compound is primarily used in scientific research, particularly in the fields of analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA) or during the commercial production of Acebutolol .
準備方法
Synthetic Routes and Reaction Conditions
N-Nitroso-Acebutolol-d7 is synthesized through the nitrosation of Acebutolol. The process involves the introduction of a nitroso group (N=O) into the Acebutolol molecule. This can be achieved using tert-butyl nitrite (TBN) under solvent-free conditions. The reaction is typically carried out at ambient temperature, and the product is isolated through standard purification techniques .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound .
化学反応の分析
Types of Reactions
N-Nitroso-Acebutolol-d7 undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives
科学的研究の応用
N-Nitroso-Acebutolol-d7 is widely used in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation during drug development processes.
Biology: Used in studies involving the metabolic and pharmacokinetic profiles of drugs.
Medicine: Used in the development and validation of analytical methods for drug testing and quality control.
Industry: Used in the commercial production of Acebutolol and related compounds.
作用機序
N-Nitroso-Acebutolol-d7 exerts its effects through the formation of electrophilic alkylating agents. These reactive intermediates can interact with DNA and other cellular components, leading to various biological effects. The nitroso group is responsible for the formation of these electrophiles, which can initiate carcinogenesis by altering DNA bases .
類似化合物との比較
N-Nitroso-Acebutolol-d7 is unique due to its deuterium labeling, which provides distinct advantages in tracing and quantitation studies. Similar compounds include:
N-Nitroso-Acebutolol: The non-deuterated version of this compound.
N-Nitroso-Propranolol: Another nitrosated β-blocker used in similar research applications.
N-Nitroso-Metoprolol: A nitrosated derivative of Metoprolol used in pharmacokinetic studies
These compounds share similar chemical structures and properties but differ in their specific applications and labeling .
特性
分子式 |
C18H27N3O5 |
|---|---|
分子量 |
372.5 g/mol |
IUPAC名 |
N-[3-acetyl-4-[3-[1,1,1,2,3,3,3-heptadeuteriopropan-2-yl(nitroso)amino]-2-hydroxypropoxy]phenyl]butanamide |
InChI |
InChI=1S/C18H27N3O5/c1-5-6-18(24)19-14-7-8-17(16(9-14)13(4)22)26-11-15(23)10-21(20-25)12(2)3/h7-9,12,15,23H,5-6,10-11H2,1-4H3,(H,19,24)/i2D3,3D3,12D |
InChIキー |
YAUUHPOXNBJSBK-JLTHDCAWSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CC(COC1=C(C=C(C=C1)NC(=O)CCC)C(=O)C)O)N=O |
正規SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CN(C(C)C)N=O)O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


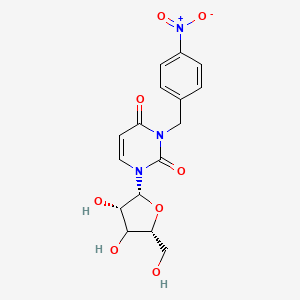






![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12405688.png)
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12405693.png)
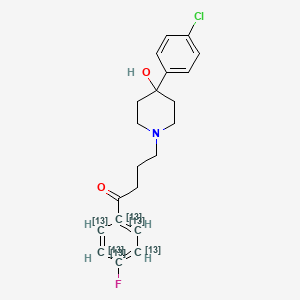
![(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12405700.png)
